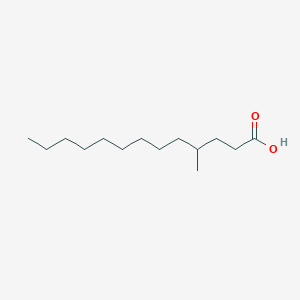
4-Methyl-tridecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-tridecanoic acid is a methyl-branched fatty acid with the molecular formula C14H28O2 It is a derivative of tridecanoic acid, characterized by the presence of a methyl group at the fourth carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methyl-tridecanoic acid can be synthesized through several methods. One common approach involves the methylation of tridecanoic acid using methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of tridecanoic acid derivatives. This process uses catalysts such as palladium on carbon (Pd/C) and operates under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-tridecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methyl group at the fourth position can undergo substitution reactions with halogens or other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether, NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-tridecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a standard in chromatographic analysis.
Biology: Studied for its role in cellular metabolism and as a potential biomarker for certain diseases.
Medicine: Investigated for its antibacterial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and cosmetics.
Wirkmechanismus
The mechanism of action of 4-methyl-tridecanoic acid involves its interaction with cellular membranes and enzymes. The compound can disrupt bacterial cell walls, leading to cell lysis and death. It also inhibits the activity of certain enzymes involved in fatty acid metabolism, thereby exerting its antibacterial effects. Molecular docking studies have shown that this compound binds to the active site of bacterial DNA gyrase, causing conformational changes that inhibit its function.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-tridecanoic acid can be compared with other methyl-branched fatty acids such as:
4,8,12-Trimethyltridecanoic acid: Similar in structure but with additional methyl groups at positions 8 and 12, leading to different physical and chemical properties.
12-Methyltridecanoic acid: Another methyl-branched fatty acid with the methyl group at the twelfth position, affecting its reactivity and applications.
Uniqueness: this compound is unique due to its specific methylation pattern, which influences its solubility, melting point, and reactivity. This distinct structure makes it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
53696-17-6 |
|---|---|
Molekularformel |
C14H28O2 |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
4-methyltridecanoic acid |
InChI |
InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-13(2)11-12-14(15)16/h13H,3-12H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
IDXDUHBRWOLZLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(C)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















